trans-2,5-Dimethylpiperidin-4-one

Description

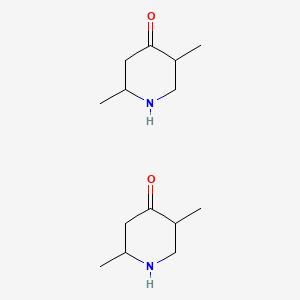

trans-2,5-Dimethylpiperidin-4-one is a six-membered piperidinone derivative with methyl groups at the 2- and 5-positions in a trans configuration and a ketone functional group at position 4. The compound’s stereochemistry and functional groups make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C14H26N2O2 |

|---|---|

Molecular Weight |

254.37 g/mol |

IUPAC Name |

2,5-dimethylpiperidin-4-one |

InChI |

InChI=1S/2C7H13NO/c2*1-5-4-8-6(2)3-7(5)9/h2*5-6,8H,3-4H2,1-2H3 |

InChI Key |

WUDAAKKHLQRRCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)C(CN1)C.CC1CC(=O)C(CN1)C |

Origin of Product |

United States |

Preparation Methods

Classical Reduction and Alkylation Approaches

One of the earlier documented approaches to prepare 2,5-dimethylpiperidin-4-one involves the reduction of substituted piperidones and subsequent alkylation steps. According to research on piperidine derivatives, the α- and β-isomers of 2,5-dimethylpiperidin-4-one can be obtained by reducing 2,5-dimethylpiperid-4-one using sodium in alcohol or catalytic hydrogenation. This method allows control over the stereochemistry by choosing appropriate reducing agents and conditions.

Further, methylation of 2,5-dimethylpiperidin-4-ol derivatives leads to the formation of 1,2,5-trimethylpiperidin-4-ol isomers, which can be converted back to the corresponding piperidin-4-ones. This sequence of reduction and alkylation enables access to various stereoisomers, including the trans isomer of 2,5-dimethylpiperidin-4-one.

Intramolecular Aza-Michael Reaction (IMAMR)

Recent advances have introduced the intramolecular aza-Michael reaction as a powerful synthetic strategy to construct substituted piperidines with high stereoselectivity. Pozo et al. demonstrated that organocatalysis using quinoline catalysts combined with trifluoroacetic acid as a cocatalyst can efficiently produce enantiomerically enriched 2,5-disubstituted piperidines, including trans isomers, in good yields.

This method involves the cyclization of appropriate amino-diene precursors, where the ratio of catalysts and reaction conditions critically influence the stereochemical outcome. The IMAMR approach is advantageous due to its mild conditions and scalability.

Photochemical and Transition Metal-Catalyzed Cyclizations

Other modern synthetic routes include photochemical [2+2] intramolecular cycloadditions of dienes to form bicyclic piperidinones, which can be subsequently reduced to piperidines. Transition metal-catalyzed cycloisomerizations, such as nickel-catalyzed Alder-ene reactions of 1,7-dienes, also provide access to piperidine derivatives with high diastereo- and enantioselectivities. These methods, while more complex, offer alternative routes to this compound frameworks.

Synthesis via Condensation of Ketones and Aldehydes with Ammonium Acetate

A practical synthetic approach involves the condensation of ketones and aldehydes with ammonium acetate in ethanol under reflux, leading to substituted piperidin-4-ones. For example, the reaction of 2-chlorobenzaldehyde with diethyl ketone and ammonium acetate yields 2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one derivatives, demonstrating the feasibility of constructing substituted piperidin-4-ones with methyl groups at the 3 and 5 positions, which can be adapted for 2,5-dimethyl substitution.

This method typically involves heating the mixture for 30 minutes followed by standing at room temperature overnight to precipitate the product. Yields range from 53% to 82%, with melting points and mass spectral data confirming the structures.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2,5-Dimethylpiperidin-4-one can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different piperidine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction can produce piperidinol compounds .

Scientific Research Applications

Chemistry: trans-2,5-Dimethylpiperidin-4-one is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules .

Biology: In biological research, this compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of trans-2,5-Dimethylpiperidin-4-one and its derivatives involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic effects. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between trans-2,5-Dimethylpiperidin-4-one and related compounds:

Key Observations:

- Steric and Electronic Effects: The trans-2,5-dimethyl configuration reduces steric strain compared to cis isomers or bulkier substituents (e.g., benzylidene groups in D4P derivatives).

- Pharmaceutical Relevance : D4P derivatives with aromatic substituents (e.g., 2-fluorobenzylidene) exhibit enhanced bioactivity due to π-π stacking interactions, unlike the aliphatic this compound .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing trans-2,5-Dimethylpiperidin-4-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group introduction. For example, Pd(0)-catalyzed N-alkylation (as demonstrated in piperidine alkaloid synthesis) can be adapted for stereochemical control . Optimizing catalysts (e.g., Pd(0)), solvents (e.g., dry THF or DCM), and temperature (argon atmosphere, reflux conditions) is critical for yield and purity. Reaction progress is monitored via TLC or HPLC.

- Key Parameters :

| Step | Catalyst/Solvent | Temperature | Monitoring Method |

|---|---|---|---|

| Cyclization | Pd(0) | 60–80°C | TLC (Rf ~0.3) |

| Purification | Ethyl acetate/hexane | Room temp. | Column chromatography |

Q. How does stereochemistry influence the biological activity of this compound derivatives?

- Methodological Answer : The trans-configuration at C2 and C5 positions affects receptor binding and metabolic stability. Comparative studies using enantiomeric pairs (e.g., (3R,5R) vs. (3S,5S)) are conducted via chiral HPLC separation, followed by in vitro assays (e.g., enzyme inhibition or cell viability tests). Conformational analysis via NMR (e.g., NOESY) confirms spatial arrangements .

Q. What safety precautions are required when handling this compound in laboratory settings?

- Methodological Answer : The compound is a skin/eye irritant (GHS Category 2/2A). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure:

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can ring puckering analysis improve the conformational understanding of this compound?

- Methodological Answer : Cremer-Pople puckering parameters quantify non-planar ring distortions . Using crystallographic data (e.g., from ), calculate puckering amplitude () and phase angles () via software like SHELXL. For example:

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| 0.45 | Puckering magnitude | |

| 120° | Chair vs. boat conformation |

- Application : Correlate puckering with steric strain in derivatives to predict reactivity.

Q. What experimental design strategies optimize the synthesis of this compound under varying conditions?

- Methodological Answer : A Box-Behnken design (BBD) with three factors (catalyst loading, temperature, reaction time) identifies optimal conditions. Response Surface Methodology (RSM) models interactions between variables . Example factors:

| Factor | Range |

|---|---|

| Catalyst (mol%) | 1–5% |

| Temperature | 50–90°C |

| Time | 12–24 h |

- Outcome : Predicts maximum yield (e.g., 85%) at 3% catalyst, 70°C, 18 h.

Q. How does SHELX software enhance crystallographic refinement of this compound derivatives?

- Methodological Answer : SHELXL refines crystal structures against high-resolution X-ray data. Key steps:

Data Integration : Use SHELXS for initial solution.

Refinement : Anisotropic displacement parameters and twin-law correction in SHELXL .

Validation : Check R-factor (<5%) and electron density maps for missing atoms.

Data Contradictions and Resolution

- Stereochemical Outcomes in Synthesis : reports Pd(0)-catalyzed cyclization favoring trans-products, while other methods (e.g., acid-catalyzed) may yield cis-isomers. Researchers must validate stereochemistry via X-ray or NOE correlations.

- Crystallographic Software : While SHELXL is widely used ( ), alternative programs like Olex2 offer GUI-based refinement. Cross-verification with multiple tools ensures accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.